molecular formula C16H28N4O6 B1584153 (Ac)2-L-Lys-D-Ala-D-Ala CAS No. 24570-39-6

(Ac)2-L-Lys-D-Ala-D-Ala

Cat. No. B1584153
CAS RN: 24570-39-6
M. Wt: 372.42 g/mol
InChI Key: VIHGYLJIMMKSBR-KWBADKCTSA-N
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Description

“(Ac)2-L-Lys-D-Ala-D-Ala” is a depsipeptide substrate for penicillin-sensitive D-alanine carboxypeptidases (DD-carboxypeptidases) . It is involved in the removal of C-terminal D-alanyl residues from sugar-peptide cell wall precursors .


Synthesis Analysis

The synthesis of “(Ac)2-L-Lys-D-Ala-D-Ala” involves the preferential cleavage of the compound . The empirical formula of the compound is C16H28N4O6, and it has a molecular weight of 372.42 .


Molecular Structure Analysis

The molecular structure of “(Ac)2-L-Lys-D-Ala-D-Ala” is complex and involves various elements. The compound has an empirical formula of C16H28N4O6 . The structure of the compound is further processed into a mature form .


Chemical Reactions Analysis

The chemical reactions involving “(Ac)2-L-Lys-D-Ala-D-Ala” are complex. The compound is involved in the removal of C-terminal D-alanyl residues from sugar-peptide cell wall precursors .


Physical And Chemical Properties Analysis

“(Ac)2-L-Lys-D-Ala-D-Ala” is a powder with a peptide content of ≥85%. It is soluble in water at a concentration of 50 mg/mL, and it is clear and colorless .

Scientific Research Applications

Noncovalent Binding Determination in Mass Spectrometry

(Santos et al., 2015) detailed a novel method for determining noncovalent binding using a Continuous Stirred Tank Reactor coupled with Electrospray Ionization Mass Spectrometry. This method was used for the exponential dilution of an equimolar host-guest solution, including the determination of dissociation constants between vancomycin and peptides such as Ac-L-Lys(Ac)-D-Ala-D-Ala.

Antimicrobial Activity of Peptides

Research by (Yamaguchi et al., 2002) investigated the impact of Aib (2-Aminoisobutyric acid) residues on the biological activity of peptides, including those with sequences like Ac-(Aib-Lys-Aib-Ala). The study demonstrated the role of these residues in the antimicrobial activity of peptides against Gram-positive bacteria.

Role in Peptidoglycan Synthesis

The interaction of vancomycin group antibiotics with cell-wall peptide ligands, including Ac2-L-Lys-D-Ala-D-Ala, was studied by (Lim et al., 1995). The research focused on the non-covalent complexation of these antibiotics with peptide ligands, which is crucial in antibacterial chemotherapy.

Impact on Collagen Fibrillar Assembly

A study by (Krishnamoorthy et al., 2013) explored the effect of specific D-amino acids, including D-Lysine, on the self-assembly and conformation of collagen fibrils, revealing insights into designing heterochiral collagen-based biomaterials.

Future Directions

The future directions for the study of “(Ac)2-L-Lys-D-Ala-D-Ala” could involve further investigation into its role in the metabolism of bacterial peptidoglycan containing non-canonical D-amino acids .

properties

IUPAC Name

(2R)-2-[[(2R)-2-[[(2S)-2,6-diacetamidohexanoyl]amino]propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O6/c1-9(14(23)19-10(2)16(25)26)18-15(24)13(20-12(4)22)7-5-6-8-17-11(3)21/h9-10,13H,5-8H2,1-4H3,(H,17,21)(H,18,24)(H,19,23)(H,20,22)(H,25,26)/t9-,10-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHGYLJIMMKSBR-BREBYQMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCNC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Ac)2-L-Lys-D-Ala-D-Ala

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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